molecular formula C16H9Cl4NO2 B2795786 3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole CAS No. 478066-47-6

3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole

Cat. No. B2795786
CAS RN: 478066-47-6
M. Wt: 389.05
InChI Key: VDQAEAZJFNHOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole is a synthetic organic compound that has been studied extensively due to its potential applications in a variety of scientific fields. This compound is a member of the oxazole family and is composed of two rings, a phenyl and an oxazole. It is also referred to as 5-trichlorophenoxy-methyl-4-chlorophenyl-1,2-oxazole, 5-trichlorophenyl-4-chlorophenyl-1,2-oxazole, or 5-TCPM-4-CPO.

Scientific Research Applications

Synthesis and Molecular Docking Study

The compound 3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole and related derivatives have been synthesized and evaluated for their potential anticancer and antimicrobial properties. A study highlighted the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities, demonstrating significant anticancer activity against a 60 cancer cell line panel by the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their utility in overcoming microbe resistance to pharmaceutical drugs. Molecular docking studies further support the compounds' potential use in medical applications (Katariya, Vennapu, & Shah, 2021).

Synthesis and Biological Activities

Another research synthesized a closely related compound, revealing its crystalline structure and demonstrating certain fungicidal activities. This study underscores the potential of such compounds in agricultural applications or as a basis for developing new fungicides. The structural elucidation provided foundational knowledge for further exploration of the compound's biological activities and its interactions with biological targets (Xu et al., 2008).

Antimicrobial Activities

Further investigations into 1,2,4-triazole derivatives, which share a similar structural motif with the target compound, showed good to moderate antimicrobial activities. This research highlights the compound's role in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Bektaş et al., 2007).

Enzyme Inhibition for Therapeutic Applications

Another study focused on the synthesis of novel heterocyclic compounds derived from a similar oxazole precursor, exploring their inhibitory effects on lipase and α-glucosidase enzymes. These findings are particularly relevant for therapeutic interventions in metabolic diseases, showcasing the compound's potential in developing new treatments for conditions related to lipid metabolism and diabetes (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl4NO2/c17-10-3-1-9(2-4-10)15-5-11(23-21-15)8-22-16-7-13(19)12(18)6-14(16)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQAEAZJFNHOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)COC3=CC(=C(C=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole

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